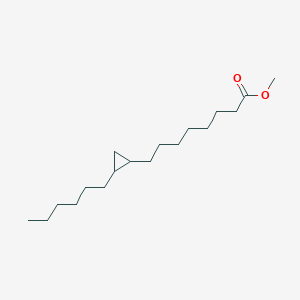

Methyl 8-(2-hexylcyclopropyl)octanoate

Vue d'ensemble

Description

“Methyl 8-(2-hexylcyclopropyl)octanoate” is a chemical compound with the molecular formula C18H34O2 . It has an average mass of 282.461 Da and a monoisotopic mass of 282.255890 Da . It is also known by other names such as “8-(2-Hexylcyclopropyl)octanoate de méthyle” in French, “Cyclopropaneoctanoic acid, 2-hexyl-, methyl ester” as per ACD/Index Name, and “Methyl-8-(2-hexylcyclopropyl)octanoat” in German .

Molecular Structure Analysis

“this compound” has a simple structure with a cyclopropyl group attached to an octanoate chain . The exact 3D structure can be viewed using specialized software or online databases .Physical and Chemical Properties Analysis

“this compound” has an average mass of 282.461 Da and a monoisotopic mass of 282.255890 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using specialized software.Applications De Recherche Scientifique

Ozonization Products : Methyl 8-(4-n-hexylcyclohex-2-enyl) octanoate, a closely related compound, was studied for its ozonization products in methanol, leading to several cyclic and acyclic compounds with potential applications in organic synthesis and materials science (Dufek, Cowan, & Friedrich, 1970).

Thermal Alteration in Biochemistry : Research on Methyl 8-[2-(cis-pent-2′-enyl)-3-oxo-cis-cyclopent-4-enyl] octanoate, another variant, showed its isomerization under different conditions, providing insights into the behavior of cyclic fatty acids under thermal stress, relevant in biochemistry and food science (Vick, Zimmerman, & Weisleder, 1979).

Peracid Oxidation Products : The study of peracid oxidation products of a similar compound, 8-(4-n-Hexylcyclohex-2-enyl)octanoic acid, offered insights into fatty acid oxidation, which could be relevant in industrial applications and the understanding of lipid biochemistry (Dufek, Gast, & Friedrich, 1970).

Catalysis in Organic Synthesis : A study on the construction of aryliridium-salen complexes demonstrated the cis-selective asymmetric cyclopropanation of olefins, including the synthesis of 8-[(1R,2S)-2-hexylcyclopropyl]octanoate. This has implications in catalysis and organic synthesis (Suematsu, Kanchiku, Uchida, & Katsuki, 2008).

Biological Applications : The biologically derived diesel fuel and NO formation study included methyl octanoate derivatives, relevant in biofuel research and environmental chemistry (Garner & Brezinsky, 2011).

Pharmacology and Drug Design : In pharmacology, derivatives of methyl octanoate have been studied for their potential as drug candidates or as part of drug synthesis pathways (Reddy & Davies, 2007).

Chemical Kinetics and Reaction Mechanisms : Some studies focus on the chemical kinetics and reaction mechanisms involving methyl octanoate and its derivatives, which are crucial in understanding complex chemical reactions and processes (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).

Propriétés

IUPAC Name |

methyl 8-(2-hexylcyclopropyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-9-12-16-15-17(16)13-10-7-6-8-11-14-18(19)20-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYIDOFTTFCXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-bromonaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol](/img/no-structure.png)